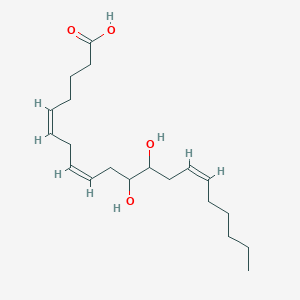
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate, also known as CCIP, is a chemical compound with potential applications in scientific research. It is a cyanoenamine derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity and could be used in the development of new anti-cancer drugs. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Further research is needed to fully explore the potential applications of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate in scientific research.
Wirkmechanismus
The mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is not fully understood. However, it has been suggested that Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumorigenesis and inflammation. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may also interact with proteins involved in the regulation of cell growth and survival, such as the protein kinase Akt.
Biochemical and Physiological Effects:
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been investigated for its potential neuroprotective effects, with studies suggesting that it may protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is its potential as a lead compound for the development of new anti-cancer drugs. Its anti-inflammatory and neuroprotective effects also make it a promising candidate for the development of drugs for the treatment of other diseases. However, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain assays. Further research is needed to address these limitations.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. One area of interest is the development of new anti-cancer drugs based on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. Researchers could also investigate the potential of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate for the treatment of other diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate and its effects on cellular pathways and proteins. In addition, researchers could explore modifications to the structure of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate to improve its solubility and other properties for lab experiments.
Synthesemethoden
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by the addition of formaldehyde and ammonium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been described in detail in a research article by Wang et al. (2015).
Eigenschaften
CAS-Nummer |
189109-01-1 |
|---|---|
Produktname |
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate |
Molekularformel |
C13H13ClN4O2 |
Molekulargewicht |
292.72 g/mol |
IUPAC-Name |
ethyl (E)-3-[(E)-aminomethylideneamino]-3-(4-chloroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-13(19)11(7-15)12(17-8-16)18-10-5-3-9(14)4-6-10/h3-6,8,18H,2H2,1H3,(H2,16,17)/b12-11- |
InChI-Schlüssel |
BEJNNDMIBWPYFC-QXMHVHEDSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(\NC1=CC=C(C=C1)Cl)/N=C/N)/C#N |
SMILES |
CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N |
Kanonische SMILES |
CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N |
Synonyme |
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)



![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)






![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
